molecular formula C18H11ClN2O2S B2890375 N-[2-(1,3-benzoxazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide CAS No. 477500-52-0

N-[2-(1,3-benzoxazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide

Cat. No.: B2890375
CAS No.: 477500-52-0
M. Wt: 354.81
InChI Key: QDFUEVQESVLWBD-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzoxazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide is a complex organic compound that features a benzoxazole moiety, a thiophene ring, and a carboxamide group

Mechanism of Action

Target of Action

The primary target of N-[2-(1,3-benzoxazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide is Cathepsin S , a human enzyme . Cathepsin S plays a crucial role in the immune response by cleaving protein antigens into peptides that are presented on the cell surface to the immune system .

Biochemical Pathways

antigen processing and presentation pathway . By inhibiting Cathepsin S, the compound could affect the processing of protein antigens, thereby influencing the immune response .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its interaction with Cathepsin S. By inhibiting this enzyme, the compound could potentially modulate the immune response . .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include the presence of other molecules, pH levels, temperature, and more. For instance, the compound’s efficacy could be affected by the presence of other molecules that compete for the same binding site on Cathepsin S .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-benzoxazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide typically involves multiple steps. One common method starts with the preparation of 2-(benzo[d]oxazol-2-yl)aniline, which is then reacted with 5-chlorothiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-benzoxazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

N-[2-(1,3-benzoxazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1,3-benzoxazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide is unique due to the combination of the benzoxazole and thiophene rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[2-(1,3-benzoxazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2O2S/c19-16-10-9-15(24-16)17(22)20-12-6-2-1-5-11(12)18-21-13-7-3-4-8-14(13)23-18/h1-10H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDFUEVQESVLWBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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